1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine
Description
1-(2-Fluorobenzyl)-4-(2-furylmethyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 2-fluorobenzyl group at the N1 position and a 2-furylmethyl group at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating receptor affinity, pharmacokinetics, and cytotoxicity .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-16-6-2-1-4-14(16)12-18-7-9-19(10-8-18)13-15-5-3-11-20-15/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIGDKGMVWAKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine typically involves the reaction of 1-(2-fluorobenzyl)piperazine with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and furyl positions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The applications of 1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine are primarily in scientific research, specifically as a screening compound and as a building block in the synthesis of other potentially bioactive molecules . Due to limited information, a detailed overview of its applications, comprehensive data tables, and well-documented case studies are not available in the search results.
Chemical and Physical Properties
this compound, also known as ChemDiv Compound ID Y501-3394, has the molecular formula . Key properties include :
- Molecular Weight: 274.34
- Hydrogen Bond Acceptors: 3
- Hydrogen Bond Donors: 0
- Rotatable Bonds: 4
- Nitrogen and Oxygen Atoms: 3
- logP: 2.645
- logD: 2.523
- Water Solubility (LogSw): -2.63
- Polar Surface Area: 15.260
- Acid Dissociation Constant (pKa): 28.48
- Base Dissociation Constant (pKb): 6.91
- Chiral Centers: 0
Availability and Formats
The compound is available in milligram quantities and can be provided in glass vials or 96-tube racks . ChemDiv offers worldwide delivery, with shiptimes ranging from one week for small orders to 2-4 weeks for larger selections . They can provide dry powder samples in glass vials or DMSO solutions in 96 and 384 formats .
Scientific Research Applications
While specific applications of this compound are not detailed, the compound is available as a screening compound . Screening compounds are often used in early-stage drug discovery to identify molecules that have a desired biological activity .
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in disease pathways. The fluorobenzyl and furylmethyl groups may enhance its binding affinity and selectivity for specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine with structurally related piperazine derivatives:
Key Insights :
- Fluorine vs. Bromine : The 2-fluorobenzyl group in the target compound improves metabolic stability compared to bromine in 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine , which may increase cytotoxicity but reduce solubility .
- Furyl vs.
- Trifluoromethyl Substitution : The CF3 group in 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine increases lipophilicity and receptor selectivity, a strategy applicable to optimizing the target compound for CNS targets .
Pharmacological Activity
- Dopamine Receptor Affinity : Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki = 0.6 nM for D2) highlight the role of nitro and methoxy groups in enhancing receptor binding . The target compound’s fluorobenzyl group may similarly improve blood-brain barrier penetration for CNS applications .
- Anticancer Potential: Piperazine derivatives with 4-chlorobenzhydryl or benzoyl groups (e.g., 5a–g in ) show IC50 values <10 µM against liver and breast cancer cells. The furylmethyl group in the target compound could mimic these effects via DNA intercalation or topoisomerase inhibition .
- Antifungal Activity : While 1c and 28e () inhibit Candida albicans hyphae formation, the target compound’s furyl group may lack sufficient polarity for fungal cell wall penetration, necessitating structural optimization .
Physicochemical Properties
- Solubility and pKa : The fluorine atom increases lipophilicity (logP ~2.5–3.0), while the furyl oxygen may lower the pKa of the piperazine nitrogen (typical range 7.5–9.0), enhancing water solubility at physiological pH .
- Stability : Fluorinated benzyl groups resist oxidative metabolism better than brominated analogs, as seen in 5a (), which retains cytotoxicity over 72 hours .
Biological Activity
1-(2-Fluorobenzyl)-4-(2-furylmethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes the compound's biological activity, including its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).
Chemical Structure
The compound features a piperazine core substituted with a 2-fluorobenzyl group and a 2-furylmethyl group. This unique structure is believed to contribute to its diverse biological effects.
This compound has been studied for its interactions with several biological targets:
- Serotonin Receptors : Research indicates that piperazine derivatives can exhibit affinity for serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders. Specifically, compounds with similar structures have shown selective binding to serotonin 5-HT_1 and 5-HT_2 receptors .
- Dopamine Receptors : The compound may also interact with dopamine receptors, which are crucial in the treatment of schizophrenia and Parkinson's disease. Studies have shown that piperazine derivatives can modulate dopamine receptor activity, suggesting potential antipsychotic effects .
- Monoamine Oxidase (MAO) Inhibition : Certain analogs of piperazine have demonstrated inhibitory effects on MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain .
Antimicrobial Activity
Piperazine derivatives have been evaluated for their antimicrobial properties against various bacterial strains:
- Gram-positive Bacteria : Compounds similar to this compound have shown significant activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 125 µg/mL to 250 µg/mL .
- Gram-negative Bacteria : Some studies suggest moderate efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating a broad-spectrum antimicrobial potential .
Anticancer Activity
Recent investigations into the anticancer potential of piperazine derivatives reveal promising results:
- Cytotoxicity : Various studies have reported that certain piperazine compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, derivatives have been shown to reduce cell viability in MCF7 breast cancer cells significantly .
- Synergistic Effects : Some compounds enhance the efficacy of established chemotherapeutics like doxorubicin, suggesting potential for combination therapies in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., fluorine) | Increased receptor affinity |
| Variation in substituent size on the piperazine ring | Altered binding efficacy |
| Introduction of aromatic groups | Enhanced cytotoxicity against cancer cells |
Case Studies
Several case studies highlight the biological activity of related piperazine compounds:
- Study on MAO Inhibition : A series of piperazine derivatives were synthesized and evaluated for MAO inhibition, revealing that specific substitutions significantly enhanced inhibitory potency .
- Antimicrobial Evaluation : A study demonstrated that novel Mannich bases containing piperazine showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications of these compounds .
- Cancer Research : In vitro studies indicated that certain piperazine derivatives could reduce tumor cell viability while exhibiting low toxicity to normal cells, suggesting their utility as anticancer agents .
Q & A
Q. What synthetic strategies are effective for preparing 1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine derivatives?
The synthesis typically involves nucleophilic substitution and click chemistry. For example, 1-(2-fluorobenzyl)piperazine reacts with propargyl bromide in DMF/K₂CO₃ to form intermediates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives. Purification via silica gel chromatography (ethyl acetate:hexane) ensures high purity . Optimization includes monitoring reaction progress with TLC and controlling stoichiometry (e.g., 1.2 equiv. azide derivatives) to minimize side products.
Q. Which in vitro assays are suitable for preliminary anticancer screening of these derivatives?
Standard assays include:
- Cytotoxicity testing using MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2).
- Apoptosis induction via flow cytometry (Annexin V/PI staining).
- Molecular docking against validated oncogenic targets (e.g., tyrosine kinases, tubulin) to prioritize compounds for in vivo studies .
Q. How can researchers validate the purity and structural integrity of synthesized compounds?
Key methods:
- ¹H/¹³C NMR to confirm substituent positions and piperazine ring integrity.
- High-resolution mass spectrometry (HR-MS) for molecular weight verification.
- Melting point analysis to assess crystallinity and consistency with literature values (e.g., 86–87°C for certain derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Systematic substitution : Vary substituents on the benzyl and furyl groups (e.g., electron-withdrawing vs. donating groups) and assess changes in IC₅₀ values.
- Fragment-based design : Incorporate pharmacophores like triazoles (from click chemistry) to enhance target binding .
- Comparative analysis : Benchmark against known piperazine-based drugs (e.g., antipsychotics, antimicrobials) to identify critical functional groups .
Q. What computational approaches resolve discrepancies between molecular docking predictions and experimental activity?
- Molecular dynamics simulations : Assess ligand-receptor binding stability over time (e.g., 100 ns simulations).
- Binding free energy calculations : Use MM-GBSA/PBSA to refine docking scores.
- Synergy with experimental data : Cross-validate with enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .
Q. How can researchers address reduced efficacy in modified piperazine derivatives with lower toxicity?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Co-administration with adjuvants : Use beta-cyclodextrin to improve solubility without structural modification .
- Dose-response studies : Identify optimal dosing ranges that maximize therapeutic index .
Q. What advanced analytical techniques quantify this compound in complex biological matrices?
- LC-MS/MS : Employ C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for high sensitivity.
- Isotopic labeling : Use deuterated internal standards (e.g., d₄-piperazine) to correct for matrix effects .
Methodological Challenges and Solutions
Q. How to mitigate piperazine degradation during long-term stability studies?
- Storage conditions : Use inert atmospheres (N₂) and antioxidants (e.g., BHT) in lyophilized formulations.
- Degradation profiling : Monitor via accelerated stability testing (40°C/75% RH) and identify degradants using QTOF-MS .
Q. What strategies enhance the selectivity of piperazine derivatives for specific molecular targets?
- Pharmacophore modeling : Align compound features (e.g., hydrogen bond acceptors, hydrophobic regions) with target active sites.
- Selectivity screening : Test against panels of related receptors/enzymes (e.g., kinase profiling at 1 µM concentration) .
Data Contradiction Analysis
Q. How to reconcile conflicting SAR data across studies on piperazine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
